![molecular formula C18H12N2O2 B2626348 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 372098-13-0](/img/structure/B2626348.png)
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
“3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Many derivatives of benzofuran have been isolated from natural sources and show various biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . Another method involves the reaction of 1-(benzofuran-2-yl)-3-(dimethylamino) prop-2-en-1-one with piperidine . The structures of the products are confirmed by various spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The benzofuran moiety is a key part of the structure. The compound also contains a phenyl group and a pyrazole ring .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For example, it can react with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives . The products of these reactions are a series of novel heterocycles .Scientific Research Applications
Synthesis of Novel Heterocycles
This compound has been used as a precursor for the synthesis of a series of novel heterocycles . These heterocycles were synthesized by facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives .
Anti-Tumor Activity
Benzofuran compounds, which include the compound , have shown strong anti-tumor activities . This makes them potential natural drug lead compounds .
Antibacterial Activity
Benzofuran compounds have also demonstrated strong antibacterial activities . This broadens their potential applications in the medical field .
Anti-Oxidative Activity
These compounds have shown anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Synthesis of Benzofuran Substituted Chalcone Compounds
The compound has been used in the synthesis of benzofuran substituted chalcone compounds . These compounds are important directions in recent anticancer drug research .
Synthesis of 3-(1-Benzofuran-2-yl)-5-Substituted Aryl-1,2-Oxazole
The compound has been used in the synthesis of 3-(1-Benzofuran-2-yl)-5-Substituted Aryl-1,2-Oxazole . This compound was synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .
Construction of Complex Benzofuran Derivatives
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Future Directions
Benzofuran derivatives, including “3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde”, have attracted the attention of researchers worldwide due to their potential applications in various fields. Future research may focus on exploring their biological activities and potential applications as drugs .
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .
Mode of Action
3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde interacts with its target, EGFR, by binding to it . This binding inhibits the activation of EGFR, thereby preventing the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde affects the EGFR signaling pathway . When EGFR is inhibited, the downstream effects include a decrease in cell proliferation, angiogenesis, and an increase in cell apoptosis .
Pharmacokinetics
The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of the action of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde include a decrease in cell proliferation and angiogenesis, and an increase in cell apoptosis . These effects are particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation and angiogenesis are common characteristics .
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYWZRBTXLMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
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